2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Beschreibung
Eigenschaften
Molekularformel |
C20H23N5O2 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H23N5O2/c26-19(13-20(7-11-27-12-8-20)24-9-1-2-10-24)23-18-5-3-17(4-6-18)14-25-16-21-15-22-25/h1-6,9-10,15-16H,7-8,11-14H2,(H,23,26) |
InChI-Schlüssel |
QHKGZCNRNOZLKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Tetrahydropyran-Pyrrole Core
The tetrahydropyran-pyrrole subunit is synthesized via functionalization of tetrahydro-2H-pyran-4-one. A Grignard reaction introduces acetyl groups, followed by pyrrole incorporation through nucleophilic substitution (Figure 1).
Methodology
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Grignard Reaction :
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Pyrrole Introduction :
Functionalization of the Phenyl-Triazole Moiety
The phenyl-triazole component is prepared via sequential halogenation and nucleophilic substitution (Figure 2).
Methodology
-
Bromomethylation :
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Triazole Coupling :
Acetamide Linkage Formation
The final step involves coupling the tetrahydropyran-pyrrole acetic acid derivative with the phenyl-triazole amine (Figure 3).
Methodology
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Acetic Acid Activation :
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Reactants : 4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid.
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Conditions : Thionyl chloride (SOCl₂), reflux, 2 hours.
-
-
Amide Coupling :
Optimization Strategies
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| A | 4 | 45% | High purity (>98%) | Costly palladium catalysts |
| B | 5 | 55% | Avoids Grignard reagents | Longer reaction times |
Challenges and Solutions
-
Steric Hindrance : Bulky tetrahydropyran-pyrrole group slows amide formation.
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Regioselectivity in Triazole Formation :
Scalability and Industrial Considerations
Analyse Chemischer Reaktionen
Reaktionstypen
2-[4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]acetamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den Pyrrol- oder Triazolringen auftreten, oft unter Verwendung halogenierter Reagenzien
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierte Reagenzien, oft unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation entsprechende Ketone oder Aldehyde liefern, während die Reduktion typischerweise Alkohole erzeugt .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with similar structural features have shown promising antimicrobial properties. The triazole ring has been associated with antifungal activity, while the pyrrole derivative may enhance this effect by disrupting microbial cell membranes. In vitro studies have demonstrated that derivatives of pyrrole and triazole can inhibit the growth of various pathogens, including bacteria and fungi .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . Preliminary studies on related structures indicate that they can effectively target cancer cells while sparing normal cells.
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response . Inhibiting this enzyme could lead to reduced inflammation and pain relief, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies have documented the biological effects of similar compounds:
Wirkmechanismus
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical properties, synthetic routes, and bioactivity.
Table 1: Key Structural and Physicochemical Comparisons
*Calculated using ChemDraw Professional v22.0.
Key Findings:
Bioactivity Trends: The chromenone analog () exhibits potent anti-inflammatory activity, attributed to its electron-withdrawing chloro and hydroxy groups enhancing COX-2 binding . The target compound’s pyrrole-pyran system may mimic ATP-binding pockets in kinases, a feature absent in simpler analogs like the chloro derivative () .
Synthetic Accessibility: The chloroacetamide () is synthesized via direct alkylation, while the pyrrole-pyran hybrid likely requires Paal-Knorr condensation for pyrrole ring formation (analogous to ) .
Solubility and Lipophilicity :
- Sulfonyl-containing derivatives () show improved aqueous solubility (logP ~1.8) compared to the target compound (logP ~2.1), critical for oral bioavailability .
Structural Flexibility :
- The pyrazole-tetrahydro-2H-pyran analogs () demonstrate that pyran ring substitution (e.g., methyl vs. pyrrole) significantly alters conformational stability and target selectivity .
Biologische Aktivität
The compound 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic molecule that combines structural elements known for their biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and related studies.
Structural Overview
This compound features a pyrrole ring and a triazole moiety, both recognized for their diverse biological activities. The presence of these rings suggests potential interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Pyrrole Ring | Contributes to biological reactivity and interaction with proteins. |
| Tetrahydropyran | Enhances solubility and bioavailability. |
| Triazole Moiety | Known for antifungal and anticancer properties. |
Antimicrobial Activity
Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluated various 1,2,4-triazole derivatives for their antibacterial activity, revealing that modifications at specific positions can enhance efficacy against pathogens .
Anticancer Properties
Research has demonstrated that compounds containing pyrrole and triazole rings can inhibit cancer cell proliferation. A series of derivatives were tested against different cancer cell lines, showing promising cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through the activation of certain pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented. Studies on triazole derivatives indicated their ability to modulate cytokine release in immune cells, suggesting a role in inflammatory responses . This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial activity of triazole derivatives, it was found that substituents on the triazole ring significantly impacted the overall activity against bacterial strains. The presence of specific functional groups increased the potency against resistant strains .
Study 2: Anticancer Activity
A comparative analysis of various pyrrole-containing compounds revealed that modifications in the structure led to enhanced anticancer activity. For instance, the introduction of electron-withdrawing groups improved the interaction with target proteins involved in cell cycle regulation .
The biological activity of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Protein Interaction : The unique structure allows for specific binding to proteins, affecting their function and leading to apoptosis in cancer cells.
- Cytokine Modulation : Similar compounds have shown the ability to modulate inflammatory cytokines, indicating a potential role in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, considering multi-step reaction challenges?
- Methodological Answer : Multi-step synthesis involves:
- Cyclization : Formation of the tetrahydropyran ring via acid-catalyzed cyclization of diols or epoxides.
- Coupling Reactions : Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrole and triazole moieties.
- Amide Bond Formation : Use coupling reagents like HATU or EDCl/HOBt under inert conditions (N₂ atmosphere) in DMF.
Key optimizations include solvent selection (ethanol for cyclization, DMF for amidation), temperature control (reflux for cyclization, 0–25°C for coupling), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrrole protons (δ 6.0–7.2 ppm), tetrahydropyran protons (δ 3.5–4.5 ppm), and acetamide carbonyl (δ ~170 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How should initial biological assays be designed to evaluate therapeutic potential?
- Methodological Answer :
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based assays with IC₅₀ determination.
- Antimicrobial screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Include dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can low yields in the final amide coupling step be resolved?
- Methodological Answer :
- Reagent Optimization : Replace EDCl with HATU for higher coupling efficiency.
- Solvent Selection : Switch from DCM to DMF to improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (10–30 min vs. 12–24 hrs) while maintaining yields.
- Activating Agents : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
Q. How to analyze contradictory bioactivity data between structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., triazole position, pyrrole methylation) and correlate with activity. provides a comparative table of analogs showing how pyridine vs. thiazole substitutions alter anticancer activity .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR). Validate with mutagenesis (e.g., Ala-scanning) .
Q. What computational strategies predict pharmacokinetic properties and metabolic stability?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity), solubility, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability.
- PASS Program : Predict biological activity spectra (e.g., antitumor vs. antimicrobial) .
Q. How to determine the mechanism of action for observed anticancer activity?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Western Blotting : Validate protein expression changes (e.g., Bcl-2 downregulation, caspase-3 activation).
- siRNA Knockdown : Silence suspected targets (e.g., PI3K/AKT) to confirm functional relevance .
Q. How to address solubility limitations in in vivo studies?
- Methodological Answer :
- Formulation : Use PEG-400/water mixtures or liposomal encapsulation.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo.
- Solubility Assays : Measure solubility in PBS (pH 7.4) and simulated gastric fluid .
Q. How to elucidate the triazole moiety’s role in target binding?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives lacking the triazole or with isosteric replacements (e.g., imidazole).
- Surface Plasmon Resonance (SPR) : Compare binding kinetics to purified targets.
- X-ray Crystallography : Resolve ligand-target co-crystal structures (e.g., with human carbonic anhydrase IX) .
Q. How to resolve discrepancies in cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Panel Screening : Test cytotoxicity on 10+ cell lines (e.g., NCI-60 panel) to identify selectivity patterns.
- Biochemical Profiling : Measure ATP levels, ROS production, and mitochondrial membrane potential to differentiate mechanisms (e.g., apoptosis vs. necrosis).
- Multi-Omics Integration : Combine proteomics and metabolomics to map cell-specific responses .
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